3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid
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Overview
Description
3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid is a chemical compound with a complex structure that includes a cyano group, a fluorine atom, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the use of 5-cyano-2-fluorophenylboronic acid as a key intermediate. This intermediate can be synthesized through a series of reactions, including halogenation, nitration, and boronation .
The final step in the synthesis involves coupling the 5-cyano-2-fluorophenylboronic acid with a methoxybenzoic acid derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(5-Cyano-2-fluorophenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(5-Amino-2-fluorophenyl)-5-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance binding affinity and selectivity towards specific targets, while the methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a methoxy group.
3-(5-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(5-cyano-2-fluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-12-6-10(5-11(7-12)15(18)19)13-4-9(8-17)2-3-14(13)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURXPJIALIXRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689812 |
Source
|
Record name | 5'-Cyano-2'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-45-7 |
Source
|
Record name | 5'-Cyano-2'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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